1H and 13C NMR spectroscopy reference data for 1-Amino-4-phenylbutan-2-one
1H and 13C NMR spectroscopy reference data for 1-Amino-4-phenylbutan-2-one
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of 1-Amino-4-phenylbutan-2-one
Authored by: A Senior Application Scientist
Introduction
1-Amino-4-phenylbutan-2-one is a valuable synthetic intermediate in medicinal and organic chemistry.[1] Its structural elucidation is a critical step in ensuring the purity and identity of the compound, which underpins the reliability of subsequent synthetic transformations. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous determination of the molecular structure of organic compounds in solution. This guide provides a comprehensive analysis of the expected ¹H and ¹³C NMR spectra of 1-Amino-4-phenylbutan-2-one, offering predicted chemical shifts, multiplicities, and coupling constants. Furthermore, a detailed experimental protocol for acquiring high-quality NMR data is presented, reflecting best practices in the field. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the NMR characteristics of this important aminoketone.
Molecular Structure and Atom Numbering
To facilitate the discussion of the NMR data, the atoms in 1-Amino-4-phenylbutan-2-one are numbered as shown in the diagram below. This numbering scheme will be used consistently throughout this guide.
Caption: Molecular structure and atom numbering for 1-Amino-4-phenylbutan-2-one.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of 1-Amino-4-phenylbutan-2-one in a standard deuterated solvent like CDCl₃ would exhibit distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electronic effects of the neighboring functional groups, namely the phenyl ring, the ketone, and the amino group.
| Assignment | Predicted δ (ppm) | Multiplicity | Predicted J (Hz) | Rationale |
| H on N (NH₂) | ~1.5 - 2.5 | broad singlet | - | Protons on heteroatoms are often broad and their chemical shift is concentration and solvent dependent. |
| H-1 | ~3.3 - 3.5 | singlet | - | These protons are alpha to both a ketone and an amino group, leading to a downfield shift. The absence of adjacent protons results in a singlet. |
| H-3 | ~2.8 - 3.0 | triplet | ~7 | These benzylic protons are adjacent to the C4 methylene group, resulting in a triplet. |
| H-4 | ~2.6 - 2.8 | triplet | ~7 | These protons are alpha to the ketone and adjacent to the C3 methylene group, causing a triplet. Protons alpha to a ketone typically appear in the 2.1–2.6 ppm range.[2] |
| H-ortho | ~7.1 - 7.2 | multiplet | - | Aromatic protons ortho to the alkyl substituent. |
| H-meta | ~7.2 - 7.3 | multiplet | - | Aromatic protons meta to the alkyl substituent. |
| H-para | ~7.15 - 7.25 | multiplet | - | Aromatic proton para to the alkyl substituent. |
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The chemical shifts are highly dependent on the hybridization and the electronic environment of each carbon atom.
| Assignment | Predicted δ (ppm) | Rationale |
| C-1 | ~50 - 55 | This carbon is alpha to both the carbonyl group and the amino group, resulting in a significant downfield shift. |
| C-2 (C=O) | ~205 - 215 | The carbonyl carbon of a ketone is highly deshielded and typically appears in the range of 190–220 ppm.[2] |
| C-3 | ~45 - 50 | This benzylic carbon is shifted downfield due to the adjacent phenyl group. Benzylic carbons typically resonate in the 40-55 ppm range.[3][4] |
| C-4 | ~30 - 35 | An aliphatic methylene carbon. |
| C-ipso | ~140 - 142 | The quaternary aromatic carbon attached to the alkyl chain. |
| C-ortho | ~128 - 130 | Aromatic methine carbons ortho to the alkyl substituent. |
| C-meta | ~128 - 129 | Aromatic methine carbons meta to the alkyl substituent. |
| C-para | ~126 - 127 | Aromatic methine carbon para to the alkyl substituent. |
Experimental Protocol for NMR Data Acquisition
Acquiring high-quality NMR spectra is paramount for accurate structural elucidation. The following protocol outlines the key steps and parameters for the analysis of 1-Amino-4-phenylbutan-2-one.
Sample Preparation
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Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common first choice for many organic molecules. If the compound has limited solubility, deuterated methanol (CD₃OD) or deuterated dimethyl sulfoxide (DMSO-d₆) can be used.
-
Concentration:
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Sample Filtration: If any particulate matter is visible, filter the sample through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent shimming issues.
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Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern NMR software can also reference the residual solvent peak.
NMR Instrument Setup and Data Acquisition
The following parameters are typical for a 400 MHz NMR spectrometer.
Caption: General workflow for NMR analysis.
¹H NMR Acquisition Parameters:
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Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30').
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Spectral Width: Approximately 16 ppm, centered around 8 ppm.
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Acquisition Time: 2-4 seconds.[5]
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Relaxation Delay (d1): 1-5 seconds. A longer delay ensures accurate integration.[5]
-
Number of Scans: 8-16 scans are typically sufficient for a sample of this concentration.[5]
¹³C NMR Acquisition Parameters:
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Pulse Sequence: A proton-decoupled single-pulse sequence with NOE (e.g., 'zgpg30').
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Spectral Width: Approximately 220 ppm, centered around 110 ppm.[5]
-
Acquisition Time: 1-2 seconds.[5]
-
Relaxation Delay (d1): 2-5 seconds.[5]
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is generally required to obtain a good signal-to-noise ratio.[5]
Data Processing
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Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.
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Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the positive absorptive mode.
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Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.
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Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm or referencing the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
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Integration and Peak Picking: Integrate the signals in the ¹H spectrum to determine the relative ratios of protons. For both ¹H and ¹³C spectra, pick the peaks and label their chemical shifts.
Conclusion
This technical guide provides a detailed prediction and interpretation of the ¹H and ¹³C NMR spectra of 1-Amino-4-phenylbutan-2-one, grounded in fundamental NMR principles and data from analogous structures. The provided experimental protocol offers a robust framework for obtaining high-quality NMR data for this compound. By following this guide, researchers, scientists, and drug development professionals can confidently characterize 1-Amino-4-phenylbutan-2-one, ensuring its identity and purity for its intended applications.
References
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University of Wisconsin. (2020, February 14). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
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Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]
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Chemistry Steps. (2024, August 2). NMR Chemical Shift Values Table. Retrieved from [Link]
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